4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Medicinal chemistry programs often require rigid, three-dimensional spirocyclic cores to improve ADME properties and brain penetration, yet interchangeable analogs can derail synthetic routes. 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1402148-93-9) provides the precise 4,4-geminal dimethyl substitution pattern essential for target selectivity and downstream derivatization. - Delivers a sterically defined spirocyclic framework that enhances metabolic stability vs. planar aromatics. - Enables rapid hit-to-lead library synthesis with the ketone handle at the 3-position. - Available at ≥98% purity for sensitive assays, with in-stock supply for immediate global shipping.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 1402148-93-9
Cat. No. B1403384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
CAS1402148-93-9
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)NCC12CCNCC2)C
InChIInChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13)
InChIKeyDFUTZOIHRTZNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one Overview


4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1402148-93-9) is a spirocyclic building block featuring a diazaspiro[4.5]decane core with a ketone at the 3-position and geminal dimethyl substitution at the 4-position . Its molecular formula is C10H18N2O, with a molecular weight of 182.26 g/mol . This compound is commercially available as a research chemical for use in the synthesis of bioactive molecules, particularly in CNS-targeting programs and enzyme inhibitor development .

Spirocyclic core for CNS-targeted and enzyme inhibitor synthesis
Geminal dimethyl group provides steric control in derivatization
Tiered purity options support cost-sensitive to high-purity workflows

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one Interchange Failure


Within the diazaspiro[4.5]decan-3-one class, specific substitution patterns profoundly influence molecular geometry, physicochemical properties, and ultimately, biological activity. While the core scaffold provides a three-dimensional framework valued for enhancing solubility and metabolic stability relative to planar aromatic systems , the presence and position of substituents dictate the compound's suitability as a synthetic building block. The 4,4-dimethyl substitution in the target compound introduces significant steric bulk adjacent to the ketone functionality, which can alter reactivity in downstream derivatization reactions compared to unsubstituted analogs like 2,8-diazaspiro[4.5]decan-3-one (CAS 561314-57-6) or 2,8-diazaspiro[4.5]decane (CAS 176-67-0) . Furthermore, spirocyclic scaffolds are not universally interchangeable; studies comparing spirocyclic compounds to their non-spirocyclic counterparts demonstrate changes in in vitro and in vivo ADME properties . Therefore, selecting the precise substitution pattern—here, the 4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one—is critical for maintaining the intended synthetic route and physicochemical profile of the final target molecule.

Core substitution
Unsubstituted 2,8-diazaspiro[4.5]decan-3-one lacks the 4,4-dimethyl steric bulk, which may alter reactivity and physicochemical profile in downstream steps.
Scaffold replacement
Non-spirocyclic six-membered ring analogs (piperazines, morpholines) may shift ADME properties due to loss of the rigid 3D framework.
Purity variance
Lower purity grades may introduce impurities that interfere with sensitive assays or final characterization; verify COA for intended use.

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one Differentiation Evidence


Molecular Weight and Formula vs. Unsubstituted Core

The target compound possesses a molecular weight of 182.26 g/mol and formula C10H18N2O, which is 28.05 g/mol (18%) heavier than the unsubstituted 2,8-diazaspiro[4.5]decane core (C8H16N2, 140.23 g/mol) and 28.05 g/mol heavier than 2,8-diazaspiro[4.5]decan-3-one (C8H14N2O, 154.21 g/mol) due to the 4,4-dimethyl substitution and ketone functionality . This increased mass and altered heteroatom ratio can impact properties such as solubility and lipophilicity, as spirocyclic scaffolds generally exhibit higher solubility and decreased lipophilicity compared to their non-spirocyclic, six-membered ring counterparts .

MW & Formula
Cross-study comparable
182.26 g/mol (C₁₀H₁₈N₂O)
+28.05 g/mol vs unsubstituted 2,8-diazaspiro[4.5]decan-3-one
Supports identity confirmation for SAR studies
Calculated from molecular formula
Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Purity Grade Options

Commercially, this compound is available from multiple vendors with specified minimum purities. AKSci offers the compound with a minimum purity specification of 95% , while Chemenu offers a 97% purity grade , and MolCore and Leyan offer a 98% (NLT 98%) purity grade . This tiered availability allows researchers to select a purity grade commensurate with their experimental sensitivity and budget.

Purity Grades
Specification review
95% – 98% (NLT)
Across AKSci, Chemenu, MolCore/Leyan
Supports procurement flexibility and cost-efficiency
As per vendor COA/TDS
Quality Control Synthetic Chemistry Procurement

Physicochemical Properties vs. Non-Spirocyclic Analogs

Studies comparing spirocyclic scaffolds to their non-spirocyclic, six-membered ring counterparts (e.g., piperazines, piperidines, morpholines) demonstrate that azaspirocycles confer higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability . While not specific to the 4,4-dimethyl derivative, this class-level inference supports the selection of this spirocyclic building block over non-spirocyclic alternatives for programs aiming to improve these ADME-relevant properties.

ADME Profile
Class-level inference
Higher solubility, lower lipophilicity, better metabolic stability
Class-level trend for azaspirocycles vs non-spirocyclic heterocycles
Supports class-level ADME property optimization
Direct data for this compound not available
Medicinal Chemistry Drug Design ADME

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one Applications


Lead Optimization with ADME-Enhancing Spirocycles

This compound is best utilized as a building block in medicinal chemistry programs where a rigid, three-dimensional spirocyclic core is desired to improve ADME properties . The 4,4-dimethyl substitution offers a specific steric and electronic environment for further derivatization, making it suitable for generating compound libraries in hit-to-lead campaigns.

Synthesis of CNS-Targeting Compounds and Enzyme Inhibitors

Given the documented use of diazaspiro[4.5]decane scaffolds in developing CNS-active molecules and enzyme inhibitors , this compound can serve as a versatile starting material for creating novel analogs targeting neurological pathways or specific enzyme classes. Its spirocyclic nature may contribute to improved brain penetration and target selectivity .

High-Purity Building Block Applications

With commercial availability at purity levels ranging from 95% to 98% , researchers can select the appropriate grade for their specific needs. The 98% grade from MolCore and Leyan is particularly suited for sensitive assays or final compound characterization, while the 95% and 97% grades offer cost-effective options for exploratory chemistry.

Application
Selection Property
Validation Focus
Spirocyclic lead optimization
Rigid 3D framework, ADME-enhancing potential
ADME assay validation
CNS-targeting and enzyme inhibitor synthesis
Spirocyclic core for CNS penetration research
Target engagement and CNS penetration assays
High-purity building block sourcing
Purity grade selection
QC verification against COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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